molecular formula C18H16ClF3N2O3S B2859450 N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide CAS No. 337922-21-1

N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B2859450
CAS No.: 337922-21-1
M. Wt: 432.84
InChI Key: NOWVBQMOGQRYHO-UHFFFAOYSA-N
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Description

N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide is a complex organic compound with the molecular formula C({18})H({16})ClF({3})N({2})O(_{3})S. This compound is characterized by the presence of an allyl group, a chlorophenyl sulfonyl group, and a trifluoromethyl anilino group attached to an acetamide backbone. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Alkylation: The intermediate is then alkylated with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group.

    Acetamide Formation: Finally, the product is reacted with chloroacetic acid or its derivatives under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Nucleophiles like sodium methoxide for aromatic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the allyl group typically yields epoxides, while reduction of nitro groups yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance binding affinity and specificity to targets.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-[[(4-chlorophenyl)sulfonyl]anilino]acetamide: Lacks the trifluoromethyl group.

    N-allyl-2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide: Has a methyl group instead of a chloro group.

Uniqueness

The presence of both the trifluoromethyl and chlorophenyl groups in N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide makes it unique, providing distinct chemical properties such as increased lipophilicity and potential biological activity.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c1-2-10-23-17(25)12-24(15-5-3-4-13(11-15)18(20,21)22)28(26,27)16-8-6-14(19)7-9-16/h2-9,11H,1,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWVBQMOGQRYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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